

An In-depth Technical Guide to (-)-Corey Lactone Benzoate

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Compound of Interest

Compound Name: (-)-Corey lactone benzoate

Cat. No.: B132249

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Corey lactone benzoate, a pivotal chiral intermediate, is instrumental in the stereocontrolled synthesis of a wide array of prostaglandins and their analogues.[1] Prostaglandins are lipid compounds that exhibit diverse hormone-like effects in animals and are implicated in various physiological processes, including inflammation, blood flow regulation, and the induction of labor. The rigid bicyclic structure of **(-)-Corey lactone benzoate** provides a well-defined stereochemical framework, making it an essential building block for the construction of complex bioactive molecules.[2] This guide provides a comprehensive overview of the structure, properties, and synthesis of **(-)-Corey lactone benzoate**, tailored for professionals in research and drug development.

Structure and Physicochemical Properties

(-)-Corey lactone benzoate, systematically named (3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate, possesses a compact and stereochemically rich structure.[2][3] The molecule features a fused bicyclic system consisting of a γ -lactone and a cyclopentane ring. The benzoate group at the C-5 position and the hydroxymethyl group at the C-4 position are crucial for its subsequent transformations in prostaglandin synthesis.

Chemical Structure

Chemical Formula: C₁₅H₁₆O₅[\[1\]](#)

Molecular Weight: 276.29 g/mol [\[1\]](#)

CAS Number: 39746-00-4[\[1\]](#)

Synonyms: (3aR,4S,5R,6aS)-4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate, (-)-Benzoyl lactone, (3aR,4S,5R,6aS)-5-(Benzoyloxy)hexahydro-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one[\[4\]](#)[\[5\]](#)

Physicochemical Data

The following tables summarize the key physicochemical properties of **(-)-Corey lactone benzoate**.

Property	Value	Reference(s)
Appearance	White to off-white crystalline powder	[2]
Melting Point	116-123 °C	[2]
Optical Rotation	$[\alpha]^{20}_D = -79^\circ$ to -87° (c=1 in CH ₃ OH)	[2]
Purity	≥98% (HPLC)	[5]

Solvent	Solubility	Reference(s)
Dimethylformamide (DMF)	40.3 mg/mL	[6]
Dimethyl sulfoxide (DMSO)	25.3 mg/mL	[6]
Ethanol	39.7 mg/mL	[6]
Phosphate-buffered saline (PBS, pH 7.2)	60 µg/mL	[6]

Spectroscopic Properties

Detailed spectroscopic data is crucial for the identification and characterization of **(-)-Corey lactone benzoate**. While complete spectra are proprietary to commercial suppliers, the expected spectral features can be inferred from its structure and available data for related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectrum is expected to be consistent with the structure.^[7] For a closely related compound, ((3aS,4R,5S,6aR)-5-(benzoyloxy)-2-oxohexahydro-2H-cyclopenta[b]furan-4-yl)methyl benzoate, the following ^1H NMR data has been reported (400 MHz, CDCl_3): δ 2.40 (td, $J = 0.80, 15.6$ Hz, 1H), 2.57-2.68 (m, 3H), 2.87-2.93 (m, 1H), 2.97 (dd, $J = 10.0, 17.2$ Hz, 1H), 4.40 (d, $J = 10.8$ Hz, 2H), 5.13 (dt).^[8]

The ^{13}C NMR spectrum will show characteristic peaks for the carbonyl carbon of the lactone, the carbonyl carbon of the benzoate group, aromatic carbons, and the aliphatic carbons of the bicyclic ring system.

Infrared (IR) Spectroscopy

The IR spectrum of **(-)-Corey lactone benzoate** is expected to exhibit strong absorption bands characteristic of its functional groups. A strong carbonyl ($\text{C}=\text{O}$) stretching band for the γ -lactone is anticipated around 1770 cm^{-1} . The benzoate group will show a carbonyl stretch around 1720 cm^{-1} and aromatic $\text{C}=\text{C}$ stretching bands in the $1600\text{-}1450\text{ cm}^{-1}$ region. A broad O-H stretching band for the hydroxyl group is expected in the region of $3500\text{-}3200\text{ cm}^{-1}$.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should confirm the molecular formula of $\text{C}_{15}\text{H}_{16}\text{O}_5$. The fragmentation pattern in the mass spectrum would likely show losses of the benzoate group, the hydroxymethyl group, and other fragments characteristic of the corey lactone structure.

Experimental Protocols

The synthesis of **(-)-Corey lactone benzoate** is a well-established process, typically starting from (-)-Corey lactone diol. The following protocols are based on literature procedures.

Synthesis of (-)-Corey Lactone Benzoate from (-)-Corey Lactone Diol

This procedure involves the selective benzylation of the secondary hydroxyl group of (-)-Corey lactone diol.

Materials:

- (-)-Corey lactone diol
- Benzoyl chloride
- Pyridine
- Dichloromethane (DCM)
- Hydrochloric acid (HCl), 1M
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Ethyl acetate
- Hexanes

Procedure:

- Dissolve (-)-Corey lactone diol in a mixture of pyridine and dichloromethane at 0 °C under an inert atmosphere.
- Slowly add a solution of benzoyl chloride in dichloromethane to the reaction mixture.
- Stir the reaction at 0 °C and allow it to slowly warm to room temperature overnight.
- Quench the reaction by adding 1M HCl.

- Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure **(-)-Corey lactone benzoate**.

Purification by Recrystallization

For further purification, **(-)-Corey lactone benzoate** can be recrystallized.

Procedure:

- Dissolve the crude **(-)-Corey lactone benzoate** in a minimal amount of a hot solvent mixture, such as ethyl acetate/hexanes.[9]
- Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
- Collect the crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.[9]

Role in Prostaglandin Synthesis

(-)-Corey lactone benzoate is not a signaling molecule itself but a critical chiral precursor in the synthesis of prostaglandins. Its functional groups and stereochemistry are strategically utilized in subsequent steps to build the complex prostaglandin scaffold.

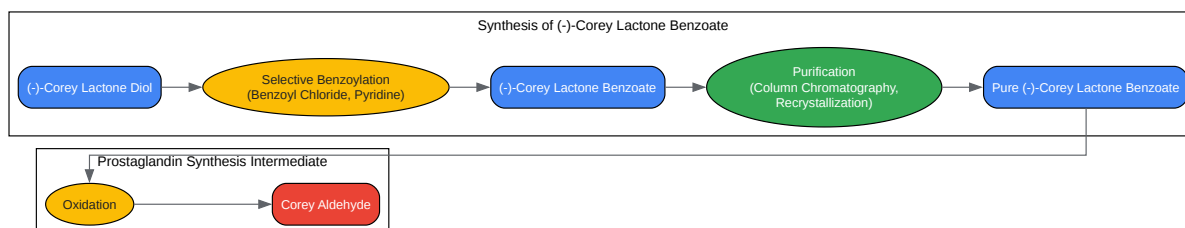
The synthesis of prostaglandins from **(-)-Corey lactone benzoate** typically involves the following key transformations:

- Oxidation of the primary alcohol: The hydroxymethyl group is oxidized to an aldehyde.
- Wittig reaction: The aldehyde is reacted with a phosphorus ylide to introduce the α -chain of the prostaglandin.
- Reduction of the lactone: The lactone is reduced to a lactol (a cyclic hemiacetal).

- Second Wittig reaction: The lactol is reacted with another phosphorus ylide to introduce the ω -chain.
- Functional group manipulations: Subsequent steps involve deprotection and other functional group modifications to yield the final prostaglandin product.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of **(-)-Corey lactone benzoate** from (-)-Corey lactone diol and its subsequent conversion to a key intermediate in prostaglandin synthesis.



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Caption: Synthetic pathway from (-)-Corey lactone diol to **(-)-Corey lactone benzoate** and its subsequent oxidation.

Conclusion

(-)-Corey lactone benzoate remains a cornerstone in the field of prostaglandin synthesis. Its well-defined structure and versatile reactivity provide a reliable platform for the construction of these biologically important molecules. This guide has summarized the essential technical information required by researchers and professionals in the field, from its fundamental physicochemical properties to detailed synthetic considerations. A thorough understanding of

this key intermediate is crucial for the continued development of novel prostaglandin-based therapeutics.

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